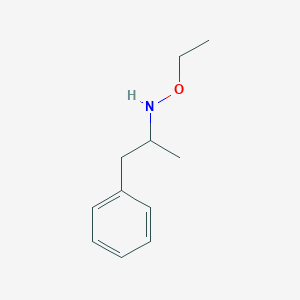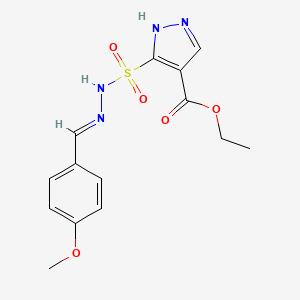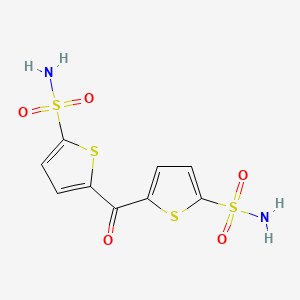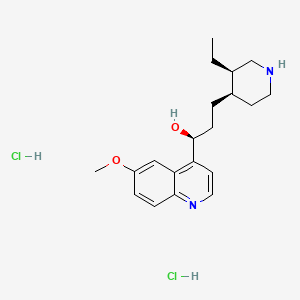
3-(3(R)-Ethyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidyl and quinolyl moieties, followed by their coupling. Common synthetic routes may involve:
Formation of the Piperidyl Moiety: This step often involves the reaction of ethylamine with a suitable precursor to form the piperidyl ring.
Formation of the Quinolyl Moiety: The quinolyl ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the piperidyl and quinolyl moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the piperidyl or quinolyl rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3®-Methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- 3-(3®-Propyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
Uniqueness
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is unique due to its specific ethyl substitution on the piperidyl ring, which can influence its reactivity and biological activity compared to similar compounds with different alkyl substitutions.
Propiedades
Número CAS |
83255-67-8 |
|---|---|
Fórmula molecular |
C20H30Cl2N2O2 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(1S)-3-[(3R,4R)-3-ethylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H28N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h5-6,9,11-12,14-15,20-21,23H,3-4,7-8,10,13H2,1-2H3;2*1H/t14-,15+,20-;;/m0../s1 |
Clave InChI |
CLFCZKKFEKPUAY-SVPKZEHDSA-N |
SMILES isomérico |
CC[C@H]1CNCC[C@H]1CC[C@@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
SMILES canónico |
CCC1CNCCC1CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




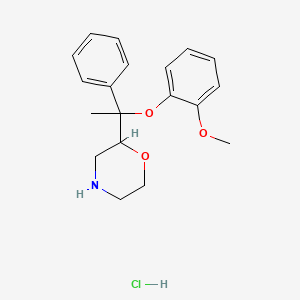
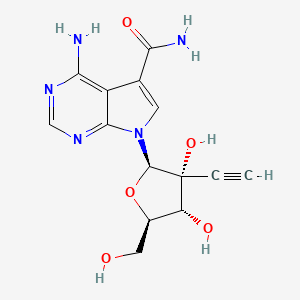
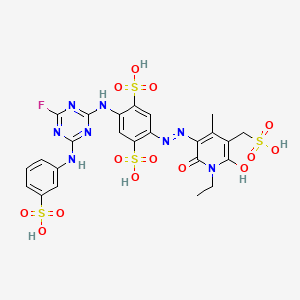
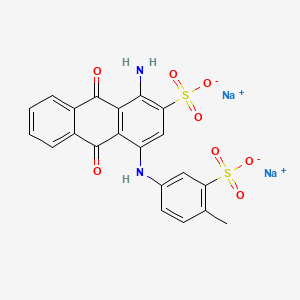


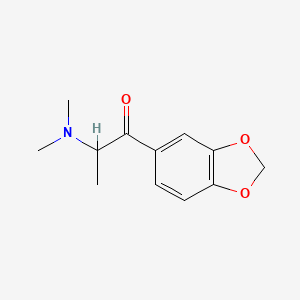
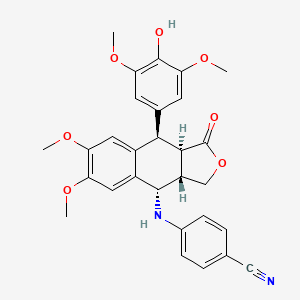
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)
